3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole
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Overview
Description
3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole is a heterocyclic compound that features a fused ring system combining thiazole and triazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones under basic conditions to yield the desired thiazolotriazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolotriazole derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole involves its interaction with specific molecular targets. For example, its anticancer activity may be attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The compound may also interact with microbial enzymes, disrupting their normal function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole: Another isomeric form with similar biological activities.
1,2,4-Triazole derivatives: Known for their antimicrobial and anticancer properties.
Thiazole derivatives: Widely studied for their diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness
3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its bromophenyl group enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications in scientific research.
Properties
IUPAC Name |
3-(4-bromophenyl)-6-methylidene-5H-[1,3]thiazolo[2,3-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3S/c1-7-6-15-10(13-14-11(15)16-7)8-2-4-9(12)5-3-8/h2-5H,1,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDWBTIYYVQCPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CN2C(=NN=C2S1)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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